7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(4-Fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:
- 4-Fluorophenyl group at position 7: Fluorine substitution enhances electronic and steric properties, often improving bioavailability and target binding .
Fluorinated derivatives, such as this compound, are particularly notable for enhanced biological efficacy due to fluorine’s electronegativity and metabolic stability .
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-13-6-4-12(5-7-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-3-1-2-8-20-14/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBVMGPEWWRMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural analogs vary in substituent patterns, which significantly impact physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Position 3 Modifications: The pyridin-2-ylmethyl group in the target compound contrasts with alkylamino (), fluorophenoxyethyl (), and fluorobenzyl () substituents. Pyridine’s aromaticity and basicity may enhance CNS permeability compared to aliphatic chains .
- Position 7 Fluorination :
- Combined Substituent Effects :
Physicochemical Properties
- Melting Points : Analogs with methoxyphenyl groups (e.g., : 183–230°C) and hydroxyphenyl groups (: 303°C) show higher melting points due to increased polarity. The target compound’s pyridinylmethyl group may lower its melting point compared to these derivatives.
- Solubility : Fluorinated and pyridine-containing derivatives typically exhibit moderate aqueous solubility, whereas methoxy or hydroxy substituents () enhance hydrophilicity .
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